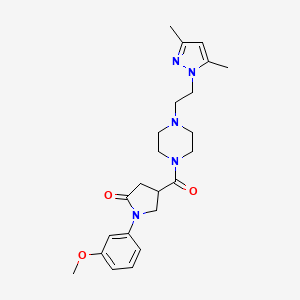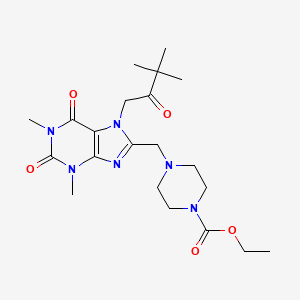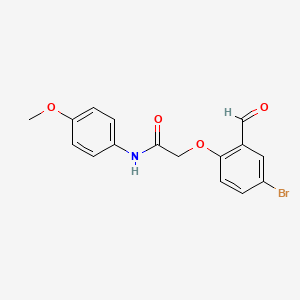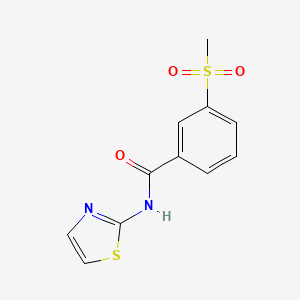
4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H31N5O3 and its molecular weight is 425.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics Discovery
The synthesis and pharmacological characterization of compounds related to 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one have been explored for their potential as G protein-biased dopaminergics. These compounds exhibit high affinity for dopamine receptors and show promise as novel therapeutics for neuropsychiatric disorders. The study provides evidence of compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, highlighting their potential in antipsychotic therapy (Möller et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Research into bis(heteroaryl)piperazines, including compounds structurally similar to the mentioned chemical, has identified them as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. These studies have led to the development of new classes of antiretroviral agents with enhanced potency against HIV-1, contributing to the arsenal of medications for managing and treating HIV/AIDS (Romero et al., 1994).
CB1 Cannabinoid Receptor Interaction
The interaction of compounds akin to this compound with the CB1 cannabinoid receptor has been studied, providing insights into the structural requirements for binding and activity at this receptor. These findings have implications for the development of new therapeutics targeting cannabinoid receptors, with potential applications in pain management, neurological disorders, and other conditions (Shim et al., 2002).
Molecular Structure Investigations
The synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been reported. These studies utilize X-ray crystallography, Hirshfeld, and DFT calculations to understand the molecular packing and intermolecular interactions, offering valuable information for the design of compounds with specific biological activities (Shawish et al., 2021).
Propriétés
IUPAC Name |
4-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-17-13-18(2)28(24-17)12-9-25-7-10-26(11-8-25)23(30)19-14-22(29)27(16-19)20-5-4-6-21(15-20)31-3/h4-6,13,15,19H,7-12,14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJJRZMJIZQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)


![n-({4h,6h,7h-Pyrano[4,3-d][1,3]thiazol-2-yl}methyl)prop-2-enamide](/img/structure/B2885982.png)
![2-Chloro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B2885983.png)

![methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2885986.png)
![N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2885988.png)
![Tert-butyl 4-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2885990.png)
![2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide](/img/structure/B2885992.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide](/img/structure/B2885993.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2885995.png)
